An In-depth Technical Guide to 2,4-Dichloro-3-nitropyridine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2,4-Dichloro-3-nitropyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-nitropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by the presence of two chlorine atoms and a strong electron-withdrawing nitro group on the pyridine ring, render it highly reactive and valuable for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 2,4-Dichloro-3-nitropyridine, with a focus on its utility in pharmaceutical and agrochemical research.
Physical and Chemical Properties
2,4-Dichloro-3-nitropyridine is a solid at room temperature, typically appearing as white to yellow crystals.[1] A summary of its key physical and chemical properties is presented in the tables below.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 5975-12-2 | [2][3] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [3] |
| Molecular Weight | 192.99 g/mol | [3] |
| Appearance | White to yellow solid/powder to crystal | [1][4] |
Thermal and Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 61.5-62 °C | [4] |
| Boiling Point | 285.7 ± 35.0 °C (Predicted) | [4] |
| Density | 1.629 ± 0.06 g/cm³ (Predicted) |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Chloroform | Slightly Soluble | [5] |
| Petroleum Ether | Poor solubility | [5] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 2,4-Dichloro-3-nitropyridine. Below is a summary of the expected spectral data based on its structure.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the two chlorine atoms and the nitro group will cause these protons to be significantly deshielded, resulting in downfield chemical shifts.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.0-8.5 | Doublet | ~5-6 |
| H-6 | ~7.5-8.0 | Doublet | ~5-6 |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring. The carbons attached to the chlorine and nitro groups will be significantly influenced by their electronic effects.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~150-155 |
| C-3 | ~135-140 |
| C-4 | ~145-150 |
| C-5 | ~125-130 |
| C-6 | ~120-125 |
Infrared (IR) Spectral Data
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H stretch |
| 1550-1475 | N-O asymmetric stretch (nitro group) |
| 1360-1290 | N-O symmetric stretch (nitro group) |
| 1600-1400 | C=C and C=N stretching (in-ring) |
| 850-550 | C-Cl stretch |
Mass Spectrometry (MS) Data
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.
| m/z | Fragment |
| 192/194/196 | [M]⁺ (Molecular ion with chlorine isotopes) |
| 162/164 | [M-NO]⁺ |
| 147/149 | [M-NO₂]⁺ |
| 112 | [M-NO₂-Cl]⁺ |
Synthesis of 2,4-Dichloro-3-nitropyridine
2,4-Dichloro-3-nitropyridine is typically synthesized from 2,4-dihydroxy-3-nitropyridine (B116508) or its tautomer, 4-hydroxy-3-nitropyridin-2(1H)-one.[4][6] The synthesis involves the conversion of the hydroxyl groups to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Synthesis of 2,4-Dichloro-3-nitropyridine.
Experimental Protocol: Synthesis from 2,4-Dihydroxy-3-nitropyridine
-
Reaction Setup: Suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq.) in phosphorus oxychloride (POCl₃).[6]
-
Reaction Conditions: Heat the reaction mixture at 90 °C for 20 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.[6]
-
Carefully pour the concentrated residue into ice water.[6]
-
Extract the aqueous mixture with ethyl acetate (B1210297).[6]
-
Combine the organic phases, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.[6]
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and hexane (B92381) as the eluent to obtain 2,4-dichloro-3-nitropyridine as a colorless crystalline solid.[6]
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the presence of the nitro group, makes 2,4-dichloro-3-nitropyridine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2- and 4-positions are excellent leaving groups and can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols.[2] This reactivity is a cornerstone of its utility in organic synthesis.
General Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq.) in an anhydrous solvent such as acetonitrile.
-
Addition of Reagents: Slowly add a solution of the desired amine (1.0-1.2 eq.) and a base, such as triethylamine (B128534) (1.5 eq.), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Biological Activity: TNF-α Inhibition
2,4-Dichloro-3-nitropyridine has been identified as a precursor for the synthesis of compounds that act as inhibitors of tumor necrosis factor-alpha (TNF-α).[2] TNF-α is a pro-inflammatory cytokine that exists as a homotrimer. Small molecule inhibitors can promote the disassembly of this trimer, thereby inhibiting its biological activity. This mechanism of action is a target for the development of anti-inflammatory drugs.
Mechanism of TNF-α Inhibition by a Small Molecule.
Applications
The reactivity of 2,4-dichloro-3-nitropyridine makes it a valuable intermediate in several fields:
-
Pharmaceuticals: It is a key starting material for the synthesis of various biologically active compounds, including kinase inhibitors and dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[2] Its use in the development of compounds with potential applications in autoimmune diseases and cancer has also been explored.[2]
-
Agrochemicals: This compound serves as an intermediate in the synthesis of herbicides and insecticides.[1]
-
Material Science: It is used in the production of specialized polymers and coatings.[1]
Safety and Handling
2,4-Dichloro-3-nitropyridine is classified as an irritant.[7] It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) before use.
Conclusion
2,4-Dichloro-3-nitropyridine is a highly versatile and reactive chemical intermediate with significant applications in medicinal chemistry, agrochemical synthesis, and material science. Its well-defined physical and chemical properties, coupled with its predictable reactivity in nucleophilic aromatic substitution reactions, make it an invaluable tool for researchers and scientists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in the development of novel and functional molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dichloro-3-nitropyridine(5975-12-2) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. rsc.org [rsc.org]
